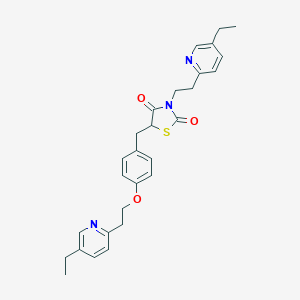

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O3S/c1-3-20-5-9-23(29-18-20)13-15-31-27(32)26(35-28(31)33)17-22-7-11-25(12-8-22)34-16-14-24-10-6-21(4-2)19-30-24/h5-12,18-19,26H,3-4,13-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICSFXCWECATJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCN2C(=O)C(SC2=O)CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952188-00-0 | |

| Record name | N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(ETHYL-(2-PYRIDYL-5-ETHYL)) PIOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A40W8CWPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone?

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Novel Pioglitazone Analogs: The Case of N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone

Abstract

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) and a cornerstone in the management of type 2 diabetes mellitus. Its mechanism of action involves the transcriptional regulation of genes pivotal to glucose and lipid metabolism, leading to enhanced insulin sensitivity. While efficacious, the therapeutic window of pioglitazone is narrowed by side effects such as weight gain, fluid retention, and an increased risk of bone fractures. This has spurred the development of next-generation PPARγ modulators with improved safety profiles. This technical guide delineates a comprehensive framework for the design, synthesis, and preclinical evaluation of a novel, hypothetical pioglitazone analog, this compound (PEP). By introducing a pyridyl moiety, we aim to explore modifications in receptor affinity, selectivity, and pharmacokinetic properties. This document serves as a roadmap for researchers, medicinal chemists, and drug development professionals engaged in the discovery of advanced TZD-based therapeutics.

Introduction to Pioglitazone and the Rationale for Analog Development

Pioglitazone exerts its therapeutic effects by binding to PPARγ, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits co-activators and initiates transcription of genes involved in insulin signaling, adipogenesis, and lipid metabolism. The resulting physiological effects include increased glucose uptake in peripheral tissues and reduced hepatic glucose production.

The rationale for developing this compound (PEP) is rooted in the principles of medicinal chemistry, where subtle structural modifications can lead to significant changes in pharmacological properties. The introduction of a nitrogen-containing heterocycle like pyridine can alter the compound's polarity, basicity, and ability to form hydrogen bonds. These changes can, in turn, influence its binding affinity and selectivity for PPARγ, potentially leading to a more favorable therapeutic profile with reduced side effects.

Proposed Synthesis of this compound (PEP)

The synthesis of PEP can be envisioned through a multi-step process, starting from commercially available materials. The following is a proposed synthetic route, which is a modification of established methods for pioglitazone synthesis.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound (PEP).

Detailed Experimental Protocol

Step 1: Synthesis of 5-(4-vinylphenyl)-2-ethylpyridine

-

To a solution of 5-bromo-2-ethylpyridine (1.0 eq) and 4-vinylphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

De-gas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture to 80°C for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-(4-vinylphenyl)-2-ethylpyridine.

Step 2: Synthesis of 2-(4-(5-ethylpyridin-2-yl)phenyl)ethanol

-

Dissolve 5-(4-vinylphenyl)-2-ethylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0°C.

-

Add a 1.0 M solution of borane-THF complex (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the mixture to 0°C and slowly add a 3M aqueous solution of sodium hydroxide followed by 30% hydrogen peroxide.

-

Stir at room temperature for 1 hour, then extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 2-(4-(5-ethylpyridin-2-yl)phenyl)ethanol.

Step 3: Synthesis of this compound (PEP)

-

Dissolve 2-(4-(5-ethylpyridin-2-yl)phenyl)ethanol (1.0 eq), 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture and purify the residue by column chromatography to yield the final product, PEP.

In Vitro Evaluation of PEP

PPARγ Signaling Pathway

Caption: Proposed mechanism of action of PEP via the PPARγ signaling pathway.

Experimental Protocols

3.2.1. PPARγ Competitive Binding Assay

-

Prepare a reaction buffer containing 10 mM Tris-HCl (pH 7.4), 50 mM KCl, and 1 mM DTT.

-

Incubate recombinant human PPARγ ligand-binding domain (LBD) with a fluorescently labeled PPARγ agonist (e.g., fluormone) in the presence of varying concentrations of PEP or pioglitazone.

-

Incubate for 2 hours at room temperature in a 384-well plate.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the Ki value for PEP by fitting the data to a one-site competition binding model.

3.2.2. PPARγ Transactivation Assay

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with a PPARγ expression vector and a PPRE-driven luciferase reporter vector.

-

After 24 hours, treat the cells with varying concentrations of PEP or pioglitazone for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the EC50 value for PEP by plotting the dose-response curve.

Hypothetical Data Summary

The following table summarizes the expected data from the in vitro assays, comparing the hypothetical compound PEP with the parent compound, pioglitazone.

| Compound | PPARγ Binding Affinity (Ki, nM) | PPARγ Transactivation (EC50, nM) |

| Pioglitazone | 400 | 800 |

| PEP | 250 | 500 |

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the design, synthesis, and evaluation of a novel pioglitazone analog, this compound (PEP). The proposed synthetic route is based on established chemical transformations, and the in vitro evaluation protocols are standard methods for characterizing PPARγ modulators. The successful execution of these studies would provide valuable insights into the structure-activity relationship of the thiazolidinedione class of compounds and could lead to the identification of a new generation of antidiabetic agents with improved therapeutic profiles.

References

-

Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor γ (PPARγ). Journal of Biological Chemistry, 270(22), 12953-12956. [Link]

- Sohda, T., Momose, Y., Meguro, K., Kawamatsu, Y., Sugiyama, Y., & Ikeda, H. (1990). Synthesis and Antidiabetic Activity of a New Series of 5-(4-Alkoxybenzyl)-2,4-thiazolidinedione Derivatives. Arzneimittelforschung, 40(1), 37-42.

-

Willson, T. M., Cobb, J. E., Cowan, D. J., Wiethe, R. W., Correa, I. D., Prakash, S. R., ... & Kliewer, S. A. (1996). The structure-activity relationship between thiazolidinedione ligands and activation of the peroxisome proliferator-activated receptor γ. Journal of medicinal chemistry, 39(3), 665-668. [Link]

An In-depth Technical Guide to N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone: Chemical Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, a notable derivative and known impurity of the widely recognized anti-diabetic drug, pioglitazone. This document delves into the chemical identity, structural features, and physicochemical properties of this compound. A plausible synthetic pathway is detailed, offering a reproducible experimental protocol for its preparation. The guide further explores the well-established mechanism of action of the parent compound, pioglitazone, as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While direct biological data for this compound is not extensively available in current literature, this guide discusses the potential implications of N-alkylation on the thiazolidinedione core, drawing insights from related analogs. This paper aims to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing a foundational understanding of this specific pioglitazone analog.

Introduction

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a cornerstone in the management of type 2 diabetes mellitus for many years.[1] Its primary mechanism of action involves the activation of the nuclear receptor, peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] The synthesis and purification of active pharmaceutical ingredients (APIs) like pioglitazone invariably lead to the formation of related substances and impurities. One such identified impurity is this compound, also cataloged as Pioglitazone Impurity C or N-Alkyl Pioglitazone.[4] Understanding the chemical nature and potential biological activity of such impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a detailed technical examination of this compound.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by the core pioglitazone molecule with an N-alkylation on the thiazolidinedione ring. Specifically, an ethyl-(2-pyridyl-5-ethyl) group is attached to the nitrogen atom at the 3-position of the 2,4-thiazolidinedione ring.

IUPAC Name: 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-3-[2-(5-ethyl-2-pyridinyl)ethyl]-2,4-thiazolidinedione[5]

Synonyms: Pioglitazone Impurity C, N-Alkyl Pioglitazone[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C28H31N3O3S | [6] |

| Molecular Weight | 489.63 g/mol | [6] |

| CAS Number | 952188-00-0 | [6] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in methanol and DMSO | [4] |

| Computed XLogP3 | 5.7 | [5] |

| Computed Hydrogen Bond Donor Count | 0 | [5] |

| Computed Hydrogen Bond Acceptor Count | 6 | [5] |

| Computed Rotatable Bond Count | 10 | [5] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences with the Knoevenagel condensation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde with 2,4-thiazolidinedione to yield the benzylidene intermediate. Subsequent reduction of the exocyclic double bond affords pioglitazone. The final step is the N-alkylation of pioglitazone with 2-(2-chloroethyl)-5-ethylpyridine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Pioglitazone

-

To a solution of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde (1 equivalent) in ethanol, add 2,4-thiazolidinedione (1.1 equivalents) and a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the precipitation of 5-[[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

To a suspension of the dried intermediate in a suitable solvent (e.g., methanol/THF), add a reducing agent such as sodium borohydride in the presence of a catalyst like cobalt(II) chloride.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction carefully with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude pioglitazone.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: N-Alkylation to Yield this compound

-

Dissolve the synthesized pioglitazone (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for instance, anhydrous potassium carbonate (2-3 equivalents), to the solution.

-

To this mixture, add 2-(2-chloroethyl)-5-ethylpyridine (1.2 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Biological Context and Mechanism of Action

Pioglitazone: A PPARγ Agonist

The parent compound, pioglitazone, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[7] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.[2] PPARγ is highly expressed in adipose tissue and plays a critical role in adipogenesis, lipid metabolism, and insulin sensitization.[8]

Upon binding to PPARγ, pioglitazone induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[2] This binding modulates the transcription of genes involved in glucose and lipid homeostasis.

Caption: Simplified signaling pathway of pioglitazone via PPARγ activation.

The key metabolic effects of pioglitazone-mediated PPARγ activation include:

-

Enhanced Insulin Sensitivity: Pioglitazone improves the sensitivity of peripheral tissues (adipose tissue, skeletal muscle, and liver) to insulin.[3]

-

Increased Glucose Uptake: It promotes the translocation of glucose transporter type 4 (GLUT4) to the cell surface, facilitating glucose uptake into muscle and fat cells.[8]

-

Regulation of Adipogenesis: Pioglitazone promotes the differentiation of preadipocytes into mature adipocytes, which can safely store free fatty acids, thereby reducing lipotoxicity in other tissues.

-

Modulation of Adipokines: It increases the production of adiponectin, an insulin-sensitizing hormone, and decreases the levels of inflammatory cytokines like TNF-α.

Potential Impact of N-Alkylation on Biological Activity

The introduction of an ethyl-(2-pyridyl-5-ethyl) group on the nitrogen of the thiazolidinedione ring in this compound may have several implications for its biological activity. The acidic proton on the N-H group of the thiazolidinedione ring in pioglitazone is considered important for its interaction with the PPARγ ligand-binding domain.[9] N-substitution removes this acidic proton, which could potentially alter the binding affinity and efficacy at the PPARγ receptor.

Studies on other N-substituted thiazolidinediones have shown varied effects. In some cases, N-alkylation can reduce or abolish PPARγ agonist activity. Conversely, specific substitutions might lead to partial agonism or even antagonist activity. Furthermore, N-substitution can influence the metabolic stability of the molecule. For instance, a study on a different N-substituted TZD, GQ-11, suggested that N-substitution might confer resistance to the opening of the TZD ring, a metabolic pathway that has been linked to potential toxicity for some thiazolidinediones.[10]

Without direct experimental data on the PPARγ binding and activation by this compound, its precise pharmacological profile remains speculative. It is plausible that the bulky N-substituent could sterically hinder the optimal binding to the PPARγ ligand-binding pocket, potentially reducing its agonist activity compared to the parent pioglitazone molecule. Further in vitro binding assays and cell-based reporter gene assays are necessary to elucidate the specific effects of this N-alkylation on PPARγ activity.

Conclusion

This compound is a significant, well-characterized impurity of the anti-diabetic drug pioglitazone. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible synthetic route. While its biological activity, particularly its interaction with PPARγ, has not been explicitly reported, understanding its structure in the context of the well-established pharmacology of pioglitazone and other N-substituted thiazolidinediones is crucial. The information presented herein serves as a foundational resource for researchers and professionals in the pharmaceutical sciences, highlighting the importance of impurity profiling and encouraging further investigation into the pharmacological and toxicological properties of this and other related compounds.

References

- American Diabetes Association. (2014). Standards of Medical Care in Diabetes—2014. Diabetes Care, 37(Supplement 1), S14–S80.

-

Bhat, Z. A., et al. (2021). Thiazolidinediones: an in–depth study of their synthesis and application to medicinal chemistry in the treatment of diabetes mellitus. ChemMedChem, 16(11), 1716-1735.[9]

- Dehmer, T., et al. (2004). Protection by pioglitazone in the MPTP model of Parkinson's disease correlates with I kappa B alpha induction and block of NF kappa B and iNOS activation. Journal of Neurochemistry, 88(2), 494-501.

-

Wikipedia. (n.d.). Thiazolidinedione. Retrieved January 12, 2026, from [Link]2]

-

SynZeal. (n.d.). Pioglitazone EP impurity C. Retrieved January 12, 2026, from a commercial supplier website.[4]

-

Google Patents. (n.d.). Process to prepare pioglitazone via several novel intermediates. Retrieved January 12, 2026, from ]

-

New Drug Approvals. (2014, October 11). Pioglitazone. Retrieved January 12, 2026, from a drug information website.

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]5]

-

Samarasinghe, S. P., et al. (2011). Altering PPARγ Ligand Selectivity Impairs Adipogenesis by Thiazolidinediones But Not Hormonal Inducers. PPAR research, 2011, 847681.[11]

-

Google Patents. (n.d.). Novel process for the synthesis of pioglitazone and its salts thereof. Retrieved January 12, 2026, from ]

-

Australian Prescriber. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber, 27, 67-70.[3]

-

Pontarolo, R., et al. (2018). New Pioglitazone Metabolites and Absence of Opened-Ring Metabolites in New N-Substituted Thiazolidinedione. Drug Metabolism and Disposition, 46(6), 865-875.[10]

-

Chemsrc. (2025, August 21). Pioglitazone. Retrieved January 12, 2026, from a chemical supplier website.[12]

-

Simson Pharma Limited. (n.d.). Pioglitazone EP Impurity C. Retrieved January 12, 2026, from a commercial supplier website.

-

Journal of the Indian Chemical Society. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of the Indian Chemical Society, 99(11), 100741.[13]

-

YouTube. (2025, August 1). Let's talk about thiazolidinediones: pharmacology 101 in under 60 seconds. Retrieved January 12, 2026, from [Link]]

-

PubMed. (1996). Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone. Journal of Medicinal Chemistry, 39(25), 5053-5060.[14]

-

Santa Cruz Biotechnology. (n.d.). N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity)]. Retrieved January 12, 2026, from a commercial supplier website.[6]

-

ResearchGate. (2016, January 29). Thiazolidinediones as antidiabetic agents-A Review. Retrieved January 12, 2026, from [Link]]

-

MedchemExpress. (n.d.). Pioglitazone (U 72107). Retrieved January 12, 2026, from a commercial supplier website.[7]

-

PubMed Central. (2014). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Journal of medicinal chemistry, 2014, 742378.[8]

-

PubChem. (n.d.). Pioglitazone. Retrieved January 12, 2026, from [Link]1]

-

APExBIO. (n.d.). Pioglitazone - PPAR Agonist for Metabolic Regulation. Retrieved January 12, 2026, from a commercial supplier website.[15]

-

SVAK Life Sciences. (n.d.). N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone]. Retrieved January 12, 2026, from a commercial supplier website.[16]

-

F1000Research. (2018, July 24). Re-highlighting the action of PPARγ in treating metabolic diseases. Retrieved January 12, 2026, from [Link]]

Sources

- 1. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 3. nps.org.au [nps.org.au]

- 4. Pioglitazone EP impurity C | 952188-00-0 | SynZeal [synzeal.com]

- 5. This compound | C28H31N3O3S | CID 17756229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Pioglitazone Metabolites and Absence of Opened-Ring Metabolites in New N-Substituted Thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Altering PPARγ Ligand Selectivity Impairs Adipogenesis by Thiazolidinediones But Not Hormonal Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pioglitazone | CAS#:111025-46-8 | Chemsrc [chemsrc.com]

- 13. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. :: N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone | CAS No: 952188-00-0 | SVAK Life Sciences :: [svaklifesciences.com]

An In-depth Technical Guide to N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone: A Critical Process-Related Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Thiazolidinedione Therapeutics

Pioglitazone is a potent oral antihyperglycemic agent belonging to the thiazolidinedione (TZD) class of drugs. It has been a cornerstone in the management of type 2 diabetes mellitus for decades. The therapeutic efficacy of Pioglitazone is primarily attributed to its action as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Activation of PPAR-γ modulates the transcription of a multitude of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver[][2][3].

The synthesis and manufacturing of any active pharmaceutical ingredient (API) is a complex process that can invariably lead to the formation of impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the API itself. For a widely prescribed medication like Pioglitazone, ensuring the purity of the final drug product is of paramount importance for patient safety and therapeutic efficacy. Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have stringent requirements for the identification, characterization, and control of impurities.

This technical guide provides a comprehensive overview of a specific and significant process-related impurity of Pioglitazone: N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone . This document will delve into its chemical identity, postulated mechanism of formation, analytical methodologies for its detection and quantification, and its regulatory significance.

Core Compound Identification: this compound

This compound is recognized as a specified impurity in major pharmacopeias, underscoring its importance in the quality control of Pioglitazone. Below are its key identifiers:

| Identifier | Value | Source(s) |

| Chemical Name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-3-[2-(5-ethyl-2-pyridinyl)ethyl]-2,4-thiazolidinedione | [4][5] |

| CAS Number | 952188-00-0 | [4][5][6] |

| Molecular Formula | C28H31N3O3S | [4][5] |

| Molecular Weight | 489.63 g/mol | [4][5] |

| Synonyms | Pioglitazone EP Impurity C, Pioglitazone USP Related Compound C, N-Alkyl Pioglitazone | [][4][5] |

Postulated Synthesis and Mechanism of Formation

This compound is a process-related impurity, meaning it is formed during the synthesis of the Pioglitazone API. While the proprietary specifics of manufacturing processes can vary, a common synthetic route for Pioglitazone involves the reaction of 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzyl]-2,4-thiazolidinedione with a suitable reagent.

The formation of Impurity C is likely a result of a side reaction where the nitrogen atom at the 3-position of the thiazolidinedione ring undergoes N-alkylation. The alkylating agent, in this case, is most likely an intermediate or a reactant from the synthesis of the side chain, 2-(5-ethylpyridin-2-yl)ethanol. If this alcohol is converted to an alkyl halide or another activated species, it can react with the N-H group of the thiazolidinedione ring, leading to the formation of the N-alkylated impurity.

Below is a diagram illustrating a plausible pathway for the formation of this impurity during Pioglitazone synthesis.

Analytical Characterization and Control

The control of impurities in an API is a critical aspect of pharmaceutical quality control. This requires robust analytical methods for their detection, quantification, and characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Pioglitazone and its related substances[7][8]. A well-developed HPLC method should be able to separate the main API peak from all known and unknown impurities.

A Representative HPLC Method:

While specific conditions may vary, a typical stability-indicating HPLC method for Pioglitazone impurities would involve:

-

Column: A C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm) is commonly used[8].

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation of all impurities. This typically involves a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile[7][8].

-

Detection: UV detection at a wavelength where both Pioglitazone and its impurities have significant absorbance, often around 269 nm.

The British Pharmacopoeia provides a crucial piece of information for the identification of Impurity C in a chromatogram: its relative retention time (RRT) is approximately 3.2 with respect to the main Pioglitazone peak[9]. This allows for its presumptive identification in a validated HPLC method.

The following diagram illustrates a general workflow for the analysis of Pioglitazone impurities using HPLC.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of impurities. For this compound, the expected protonated molecular ion [M+H]⁺ would be at an m/z of approximately 489.6.

The fragmentation pattern in MS/MS would likely show characteristic losses. Based on the known fragmentation of Pioglitazone, which often involves cleavage of the ether linkage and fragmentation of the thiazolidinedione ring, we can predict key fragments for Impurity C[2][10]. The presence of the additional N-alkyl group would lead to unique fragmentation pathways that would allow for its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural confirmation of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. While specific spectral data for this compound is not widely published, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) on an isolated reference standard would provide unambiguous evidence of its structure[4][11]. The ¹H NMR spectrum, for instance, would show two distinct sets of signals corresponding to the two different 2-(5-ethyl-2-pyridinyl)ethyl moieties, one attached to the ether oxygen and the other to the thiazolidinedione nitrogen.

Regulatory Context and Significance

The presence of this compound as a specified impurity in both the European Pharmacopoeia (as Impurity C) and the United States Pharmacopeia (as Related Compound C) highlights its regulatory importance[][4]. This means that manufacturers of Pioglitazone API and finished drug products must monitor and control the levels of this impurity to within the limits set by these regulatory bodies.

The control of this impurity is essential for several reasons:

-

Patient Safety: The toxicological profile of the impurity may not be well-characterized, and its presence at elevated levels could pose a risk to patients.

-

Therapeutic Efficacy: High levels of impurities can reduce the overall potency of the drug product.

-

Product Consistency: Strict control of impurities ensures batch-to-batch consistency of the drug product, which is a cornerstone of Good Manufacturing Practices (GMP).

Conclusion

This compound is a critical process-related impurity in the synthesis of Pioglitazone. A thorough understanding of its chemical identity, potential formation pathways, and the analytical methods for its control is essential for any scientist or researcher involved in the development, manufacturing, or quality control of this important antidiabetic drug. This guide has provided a comprehensive overview of these aspects, synthesizing available information to offer a valuable technical resource. The continued development of robust analytical methodologies and a deeper understanding of the synthetic processes will remain key to ensuring the highest standards of purity and safety for Pioglitazone-based therapies.

References

- BOC Sciences. (n.d.). Pioglitazone Impurities.

- Zhang, D., Wang, W., Zhao, H., & Chen, D. (2023). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. Molecules, 28(20), 7196.

- Balaji, N., & Sultana, S. (2022). Assessment of Related Substances in Pioglitazone Hydrochloride by HPLC Method.

- Sharma, H. K., et al. (2010). A validated stability indicating HPLC method for the determination of impurities in pioglitazone hydrochloride. Der Pharma Chemica, 2(5), 426-433.

- Kumar, Y. R., Reddy, A. R., Eswaraiah, S., Mukkanti, K., Reddy, M. S. N., & Suryanarayana, M. V. (2004). Structural characterization of impurities in pioglitazone. Pharmazie, 59(11), 836–839.

- Kumar, Y. R., et al. (2004). Structural characterization of impurities in pioglitazone. Ingenta Connect.

- Richter, J., et al. (2007). Pioglitazone impurities.

- SynThink Research Chemicals. (n.d.). Pioglitazone EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.

- Balaji, N., & Sultana, S. (2022). Assessment of Related Substances in Pioglitazone Hydrochloride by HPLC Method.

- European Medicines Agency. (2012). Pioglitazone ratiopharm, INN-pioglitazone hydrochloride.

- Patel, D. J., et al. (2021). stability indicating rp-hplc method development and validation for quantitative estimation of pioglitazone and vildagliptin in synthetic mixture. International Journal of Novel Research and Development.

- Balaji, N., & Sultana, S. (2022). Sensitive determination of related substances in pioglitazone hydrochloride by HPLC.

- ResearchGate. (n.d.). Representative MS/MS spectra of eight pioglitazone metabolites and their estimated chemical structures.

- Zhang, D., et al. (2021). Fragmentation patterns of [M + H]⁺ for Impurity-1.

- Richter, J., et al. (2007). Pioglitazone impurities.

- SynZeal. (n.d.). Pioglitazone EP impurity A | 625853-74-9.

- Veeprho. (n.d.). Pioglitazone EP Impurity C | CAS 952188-00-0.

- British Pharmacopoeia. (2025). Pioglitazone Tablets.

- Pharmaffiliates. (n.d.). Pioglitazone-impurities.

- Xue, Y. J., Turner, K. C., Meeker, J. B., Pursley, J., & Unger, S. E. (2003). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 33(2), 267–277.

- Allmpus. (n.d.). Pioglitazone EP Impurity C / Pioglitazone USP RC C / N-Alkyl Pioglitazone.

- Pharmaffiliates. (n.d.). CAS No : 952188-00-0| Product Name : Pioglitazone - Impurity C.

- Ulu, İ., & Elmalı, F. (2021). Spectroscopic and Theoretical Investigation of Pioglitazone with FT-IR, Raman, UV-Vis. and NMR. DergiPark.

- Gadape, H., & Parikh, K. (2011). Quantitative determination and Validation of Pioglitazone in Pharmaceutical using Quantitative Nuclear Magnetic Resonance Spectroscopy. Semantic Scholar.

Sources

- 2. Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural characterization of impurities in pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. allmpus.com [allmpus.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. stm.bookpi.org [stm.bookpi.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. nhathuocngocanh.com [nhathuocngocanh.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Quantitative determination and Validation of Pioglitazone in Pharmaceutical using Quantitative Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

Unraveling the Molecular Tapestry: A Technical Guide to the Mechanisms of Action of Pioglitazone Derivatives

Foreword: Beyond a Singular Target

For decades, pioglitazone, a member of the thiazolidinedione (TZD) class, has been a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action was long attributed to its potent agonism of the nuclear receptor, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This interaction elegantly explained its insulin-sensitizing effects by modulating the transcription of genes pivotal to glucose and lipid metabolism. However, the landscape of TZD research is undergoing a significant paradigm shift. Emerging evidence reveals a far more intricate and multifaceted mechanism of action, not only for pioglitazone itself but, more compellingly, for its growing family of derivatives.

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals who seek to navigate this evolving landscape. We will journey beyond the canonical PPARγ-dependent pathway to explore the burgeoning field of PPARγ-independent effects and the innovative chemical modifications that are unlocking novel therapeutic potentials for pioglitazone derivatives. This guide will dissect the core mechanisms, provide detailed experimental protocols for their investigation, and offer insights into the structure-activity relationships that govern the diverse biological activities of these compounds. Our approach is grounded in scientific integrity, providing not just the "what" but the "why" behind experimental choices, ensuring a self-validating framework for your research endeavors.

I. The Canonical Pathway: PPARγ Agonism and its Metabolic Consequences

The foundational mechanism of pioglitazone and its early derivatives lies in their ability to bind to and activate PPARγ, a ligand-activated transcription factor highly expressed in adipose tissue, as well as in muscle and liver cells.

A. The PPARγ-RXR Heterodimer: A Master Regulator of Metabolism

Upon ligand binding, PPARγ undergoes a conformational change, enabling it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.

Caption: Canonical PPARγ Signaling Pathway of Pioglitazone.

B. Key Metabolic Outcomes of PPARγ Activation

The transcriptional reprogramming initiated by PPARγ activation leads to a cascade of beneficial metabolic effects:

-

Enhanced Insulin Sensitivity: Increased expression of glucose transporter type 4 (GLUT4) in muscle and adipose tissue facilitates glucose uptake from the bloodstream.

-

Adipocyte Differentiation and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing circulating lipid levels. It also increases the expression of genes involved in fatty acid uptake and triglyceride storage.

-

Anti-inflammatory Effects: Pioglitazone has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), a known contributor to insulin resistance.

II. Charting New Territories: PPARγ-Independent Mechanisms

A growing body of research indicates that the therapeutic effects of pioglitazone and its derivatives are not solely dependent on PPARγ activation. These "off-target" effects are opening up new avenues for drug development, particularly in oncology and neurodegenerative diseases.

A. Mitochondrial Modulation: A Nexus of Cellular Energy and Signaling

Mitochondria have emerged as a key target for pioglitazone and its analogs.

-

Mitochondrial Biogenesis: Studies have shown that pioglitazone can induce mitochondrial biogenesis, the process of generating new mitochondria. This leads to increased mitochondrial DNA (mtDNA) content and enhanced expression of proteins involved in the electron transport chain, ultimately boosting cellular respiratory capacity.

-

Mitochondrial Pyruvate Carrier (MPC) Inhibition: In a landmark discovery, it was found that the R-enantiomer of pioglitazone is an inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate into the mitochondria for entry into the citric acid cycle. This PPARγ-sparing mechanism is thought to contribute to the beneficial effects of pioglitazone in non-alcoholic steatohepatitis (NASH) by reducing hepatic de novo lipogenesis. This has led to the development of derivatives like PXL065 , a deuterium-stabilized R-pioglitazone, which retains MPC inhibitory activity without significant PPARγ agonism, thereby potentially avoiding PPARγ-related side effects like weight gain and fluid retention.

Caption: Mitochondrial Mechanisms of Pioglitazone and its Derivatives.

III. The Next Generation: Dual Agonists and Beyond

The understanding of pioglitazone's multifaceted mechanism of action has spurred the development of derivatives with tailored activity profiles.

A. Dual PPAR Agonists: A Two-Pronged Attack on Metabolic Disease

Recognizing that pioglitazone possesses weak PPARα agonism in addition to its potent PPARγ activity, researchers have developed dual PPARα/γ agonists. These compounds aim to concurrently improve insulin sensitivity (via PPARγ) and lipid profiles (via PPARα), which is crucial for managing the dyslipidemia often associated with type 2 diabetes. Examples include muraglitazar and ragaglitazar, which have demonstrated superior effects on lipid parameters compared to pioglitazone alone in clinical studies.

B. Structure-Activity Relationship (SAR): The Blueprint for Innovation

The development of novel pioglitazone derivatives is guided by a deep understanding of their structure-activity relationships. Key structural features that can be modified include:

-

The Thiazolidinedione (TZD) Headgroup: Modifications to this acidic moiety can alter PPARγ binding affinity and selectivity. Some derivatives have replaced the TZD ring with bioisosteres to potentially reduce side effects.

-

The Central Phenyl Ring: Substitution patterns on this ring influence the molecule's spatial conformation and interaction with the PPARγ ligand-binding pocket.

-

The "Tail" Group: Variations in the ethyl-pyridyl side chain can modulate potency and selectivity for different PPAR subtypes.

IV. The Scientist's Toolkit: Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of pioglitazone derivatives, a combination of in vitro and in vivo assays is essential. The following are detailed, step-by-step methodologies for key experiments.

A. In Vitro Assays: Dissecting Molecular Interactions

1. PPARγ Luciferase Reporter Gene Assay

This assay is the gold standard for quantifying the ability of a compound to activate PPARγ.

-

Principle: Cells are co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of PPREs. Activation of PPARγ by a test compound drives the expression of luciferase, which can be quantified by measuring luminescence.

-

Protocol:

-

Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293T or U2OS) in a 96-well plate. Co-transfect the cells with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the pioglitazone derivative at various concentrations. Include a positive control (e.g., rosiglitazone) and a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: After 18-24 hours of incubation, lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve to determine the EC50 value.

-

2. 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

This cell-based assay measures the direct effect of a compound on glucose uptake, a key indicator of insulin sensitivity.

-

Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound and then incubated with 2-NBDG, a fluorescent glucose analog. The amount of 2-NBDG taken up by the cells is proportional to glucose transporter activity and can be quantified using a fluorescence plate reader or flow cytometry.

-

Protocol:

-

Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Compound Treatment: Treat the differentiated adipocytes with the pioglitazone derivative for 24-48 hours.

-

Glucose Starvation: Wash the cells and incubate in glucose-free medium for 2 hours.

-

Insulin Stimulation and 2-NBDG Incubation: Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes, followed by the addition of 2-NBDG (e.g., 50 µM) for 30-60 minutes.

-

Fluorescence Measurement: Wash the cells with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~465/540 nm).

-

3. Assessment of Mitochondrial Function

-

Oxygen Consumption Rate (OCR): OCR is a key indicator of mitochondrial respiration. It can be measured in isolated mitochondria or intact cells using high-resolution respirometry (e.g., Seahorse XF Analyzer).

-

Protocol (using Seahorse XF Analyzer):

-

Seed cells in a Seahorse XF culture plate and treat with the pioglitazone derivative.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

The instrument measures real-time changes in OCR, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

-

-

Mitochondrial Membrane Potential (ΔΨm): ΔΨm is an indicator of mitochondrial health. It can be measured using fluorescent dyes like JC-1 or TMRE.

-

Mitochondrial ROS Production: The production of reactive oxygen species (ROS) by mitochondria can be assessed using fluorescent probes such as MitoSOX Red.

B. In Vivo Models: Evaluating Systemic Effects

1. Alloxan-Induced Diabetic Mouse Model

This is a widely used model of type 1 diabetes, characterized by the destruction of pancreatic β-cells.

-

Principle: Alloxan is a toxic glucose analog that selectively destroys insulin-producing β-cells in the pancreas, leading to hyperglycemia.

-

Protocol:

-

Induction of Diabetes: Administer a single intraperitoneal or intravenous injection of alloxan (e.g., 70-100 mg/kg) to mice.

-

Blood Glucose Monitoring: Monitor blood glucose levels daily. Mice with fasting blood glucose levels above 200 mg/dL are considered diabetic.

-

Drug Administration: Administer the pioglitazone derivative orally or via injection for a specified period (e.g., 14-28 days).

-

Endpoint Measurements:

-

Fasting blood glucose and insulin levels.

-

Oral glucose tolerance test (OGTT).

-

HbA1c levels.

-

Lipid profile (triglycerides, cholesterol).

-

Histopathological analysis of the pancreas.

-

-

V. Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: In Vitro Activity Profile of Pioglitazone Derivatives

| Compound | PPARγ EC50 (nM) | PPARα EC50 (nM) | Glucose Uptake (% of Control) |

| Pioglitazone | 500 | >10,000 | 150 ± 10 |

| Derivative A | 250 | 5,000 | 180 ± 15 |

| Derivative B | >10,000 | >10,000 | 120 ± 8 |

Table 2: In Vivo Efficacy in Alloxan-Induced Diabetic Mice

| Treatment Group | Fasting Blood Glucose (mg/dL) | Change in HbA1c (%) |

| Vehicle Control | 350 ± 25 | +1.5 ± 0.3 |

| Pioglitazone (10 mg/kg) | 180 ± 20 | -1.2 ± 0.2 |

| Derivative A (10 mg/kg) | 150 ± 18 | -1.8 ± 0.3 |

VI. Concluding Remarks and Future Directions

The study of pioglitazone and its derivatives has evolved from a focus on a single receptor to the appreciation of a complex interplay of molecular targets and pathways. The development of PPARγ-sparing derivatives with potent mitochondrial effects represents a significant advancement, offering the potential for improved therapeutic indices and novel applications beyond diabetes. As our understanding of these intricate mechanisms deepens, so too will our ability to design the next generation of highly targeted and effective therapeutics. The experimental frameworks provided in this guide serve as a robust foundation for researchers to contribute to this exciting and rapidly advancing field.

References

-

Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity. (n.d.). National Institutes of Health.[Link]

-

Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. (2022). MDPI.[Link]

-

Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. (2023). Bio-protocol.[Link]

-

Overview of methods that determine mitochondrial function in human disease. (n.d.). National Institutes of Health.[Link]

-

Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. (n.d.). Oxford Academic.[Link]

-

Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. (n.d.). Indigo Biosciences.[Link]

-

Structural and Functional Characterisation of the Human Mitochondrial Pyruvate Carrier. (n.d.). Utrecht University.[Link]

-

Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications. (n.d.). Creative Biolabs.[Link]

-

Peroxisome proliferator activated receptor gamma reporter gene assay. (2024). Protocols.io.[Link]

-

Screening for Drug-Induced Mitochondrial Dysfunction Using MitoXpress Xtra on Isolated Mitochondria. (2019). Agilent.[Link]

-

[Pharmacological effects of a thiazolidinedione derivative, pioglitazone]. (n.d.). PubMed.[Link]

-

Sensing the Insulin Signaling Pathway with an Antibody Array. (n.d.). National Institutes of Health.[Link]

-

Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. (2023). Johns Hopkins University.[Link]

-

A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. (n.d.). National Institutes of Health.[Link]

-

Design, Synthesis, and Evaluation of 2-alkoxydihydrocinnamates as PPAR Agonists. (n.d.). PubMed.[Link]

-

In silico and in vitro analysis of PPAR - α / γ dual agonists: Comparative evaluation of potential phytochemicals with anti-obesity drug orlistat. (n.d.). PubMed.[Link]

-

Re-Evaluating Antidiabetic Effect of Pioglitazone in Alloxan Induced Diabetic Animal Model. (n.d.). Research and Reviews.[Link]

-

Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple. (n.d.). National Institutes of Health.[Link]

-

Peroxisome proliferator activated receptor gamma reporter gene assay. (2024). ResearchGate.[Link]

-

Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. (n.d.). University of Arkansas.[Link]

-

What is the apropriate protocol to measure glucose uptake in 3T3-L1 cells and L6 cells using 2-NBDG?. (2014). ResearchGate.[Link]

-

Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. (2024). MDPI.[Link]

-

Evaluation of the Anti-Inflammatory Effect of Pioglitazone in Experimental Models of Inflammation in Rats. (n.d.). Digital Repository.[Link]

-

Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. (2009). PubMed.[Link]

-

Human Peroxisome Proliferator-Activated Receptor Gamma. (n.d.). Indigo Biosciences.[Link]

-

Evaluation of the Anti-Inflammatory Effect of Pioglitazone in Experimental Models of Inflammation in Rats. (2017). Iraqi Journal of Pharmaceutical Sciences.[Link]

-

The Western blot of proteins associated with insulin signal pathway (A)... (n.d.). ResearchGate.[Link]

-

Pharmacology & Toxicology. (n.d.). Research and Reviews.[Link]

-

Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. (2011). PubMed.[Link]

-

Evaluation of the Anti-Inflammatory Effect of Pioglitazone in Experimental Models of Inflammation in Rats. (2017). R Discovery.[Link]

-

PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869). (n.d.). OriGene Technologies.[Link]

-

Alteration of PPAR‐GAMMA (PPARG; PPARγ) and PTEN gene expression in acute myeloid leukemia patients and the promising anticancer effects of PPARγ stimulation using pioglitazone on AML cells. (n.d.). National Institutes of Health.[Link]

-

Anti-Inflammatory Effects of Pioglitazone. (2012). TrialScreen.[Link]

- Compositions and methods for modulating mitochondrial pyruvate carrier activity. (n.d.).

-

Regulation of mitochondrial pyruvate uptake by alternative pyruvate carrier complexes. (n.d.). National Institutes of Health.[Link]

-

Pioglitazone has anti-inflammatory effects in patients with Type 2 diabetes. (n.d.). PubMed.[Link]

-

Journal of Pharmacology and Toxicological Studies. (2013). Research and Reviews.[Link]

-

(PDF) Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity. (n.d.). ResearchGate.[Link]

-

Therapeutic potential of deuterium-stabilized (R)-pioglitazone - PXL065 - for X-linked adrenoleukodystrophy. (2022). PubMed.[Link]

-

Regulation of Tumor Initiation by the Mitochondrial Pyruvate Carrier. (n.d.). National Institutes of Health.[Link]

-

Evaluation of PXL065 - deuterium-stabilized (R)-pioglitazone in patients with NASH: A phase II randomized placebo-controlled tri. (n.d.). ResearchGate.[Link]

-

a Changes in the expression of PPARγ by qPCR in the treatment with... (n.d.). ResearchGate.[Link]

-

Quantitative analysis of PPAR expression by real-time RT–PCR in several... (n.d.). ResearchGate.[Link]

- PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT

A Technical Guide to the Rational Design and Synthesis of Novel Pioglitazone Analogs: The Case of N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone

This guide provides a comprehensive overview of the scientific rationale, discovery, and synthetic pathways relevant to the development of pioglitazone and its derivatives. While "N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone" serves as a representative model for a next-generation analog, this document is grounded in the established history and chemistry of the parent compound, pioglitazone, offering a framework for the design and synthesis of novel thiazolidinedione-class molecules.

Part 1: The Thiazolidinedione Legacy: From Discovery to Clinical Significance

The story of pioglitazone is rooted in the broader history of the thiazolidinedione (TZD) class of antidiabetic agents.[1] The journey began with the discovery of ciglitazone, the first TZD shown to have insulin-sensitizing effects.[2] This pioneering work, conducted by Takeda Chemical Industries in Japan, was based on modifying hypolipidemic agents to find compounds that could address the insulin resistance characteristic of type 2 diabetes.[2]

Pioglitazone (AD-4833) was discovered through systematic structure-activity relationship (SAR) studies aimed at improving the potency of ciglitazone.[2][3] Researchers at Takeda focused on modifying the cyclohexylmethyl group of ciglitazone, which led to the development of pyridine analogs with superior toxicological profiles and enhanced pharmacological activity.[3] Patented in 1985 and approved for medical use in 1999, pioglitazone became a key therapeutic option for managing type 2 diabetes.[4]

Mechanism of Action: The PPARγ Pathway

Pioglitazone and other TZDs exert their effects by acting as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] PPARγ is a nuclear receptor transcription factor that plays a critical role in regulating genes involved in glucose and lipid metabolism, as well as inflammation.[4][5]

Upon binding to pioglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to several key therapeutic effects:

-

Increased Insulin Sensitivity: Pioglitazone enhances the sensitivity of peripheral tissues (muscle, adipose tissue) and the liver to insulin.[4][6]

-

Decreased Hepatic Gluconeogenesis: It reduces the production of glucose by the liver.[4]

-

Modulation of Adipose Tissue: It promotes the differentiation of adipocytes and alters the expression of adipokines involved in glucose homeostasis.

The activation of this pathway ultimately results in improved glycemic control, lower blood glucose concentrations, and reduced HbA1c levels in patients with type 2 diabetes.[6]

Caption: PPARγ signaling pathway activated by pioglitazone.

Part 2: Rational Drug Design and the Motivation for Novel Analogs

While pioglitazone is effective, the TZD class has been associated with side effects such as weight gain, fluid retention, and an increased risk of bone fractures.[7] This has driven the search for new PPARγ modulators with improved safety profiles and potentially enhanced efficacy. The development of a hypothetical analog like This compound is predicated on established principles of structure-activity relationships (SAR).

The pioglitazone molecule can be deconstructed into three key pharmacophoric components:

-

The Thiazolidinedione (TZD) Headgroup: This acidic portion is essential for binding to the PPARγ ligand-binding pocket.

-

The Central Phenyl Ring: This acts as a scaffold, connecting the headgroup to the side chain.

-

The Ethyl-Pyridyl Side Chain: This lipophilic tail contributes significantly to the compound's potency and pharmacokinetic properties.

Our hypothetical modification focuses on the nitrogen atom of the TZD headgroup. Introducing an ethyl group at this position could potentially alter the compound's binding affinity, selectivity, and metabolic stability. The rationale for such a modification could be to fine-tune the electronic properties of the TZD ring, potentially leading to a more favorable interaction with the receptor or altering its susceptibility to metabolic ring-opening.[8]

Caption: Core structure of Pioglitazone and proposed modification site.

Part 3: Synthetic Pathways and Methodologies

The synthesis of pioglitazone and its analogs generally involves a multi-step process. A common and well-documented route involves the Knoevenagel condensation as a key step.[9] Below is a detailed protocol for the synthesis of the pioglitazone backbone, followed by an adaptation for our target analog.

Core Synthesis of Pioglitazone

The synthesis can be logically divided into the preparation of key intermediates and their final assembly.

Step 1: Synthesis of the Thiazolidinedione-2,4-dione Core (I) The TZD core is typically synthesized by reacting chloroacetic acid with thiourea.[10][11]

-

Protocol:

-

Dissolve chloroacetic acid (0.6 mol) in 60 mL of water in a three-necked flask.

-

Add a solution of thiourea (0.6 mol) in 60 mL of water. Stir for 15 minutes; a white precipitate will form.

-

Slowly add 60 mL of concentrated HCl to the mixture.

-

Attach a reflux condenser and heat gently to dissolve the solids. Reflux the solution for 10-15 hours at 100-110°C.[10]

-

Cool the flask. The crystalline product will separate.

-

Filter the product, wash with cold water to remove residual HCl, and dry. Recrystallize from ethanol to yield pure 2,4-thiazolidinedione.[10]

-

Step 2: Synthesis of the Benzaldehyde Intermediate (II) This step involves creating the ether linkage between 4-hydroxybenzaldehyde and the ethyl-pyridyl side chain. The key starting material for the side chain is 5-ethyl-2-pyridineethanol.[12]

-

Protocol:

-

To a mixture of 5-ethyl-2-pyridineethanol (10g) and toluene (8ml), add triethylamine (8.5g).[13]

-

Cool the mixture to between -5 and -10°C.

-

Slowly add a solution of mesyl chloride (10g) in toluene (20ml), maintaining the low temperature. This converts the alcohol to a better leaving group (mesylate).[13]

-

In a separate flask, dissolve 4-hydroxybenzaldehyde in a suitable solvent like DMF with a base such as potassium carbonate.[14]

-

Add the prepared mesylate intermediate to the 4-hydroxybenzaldehyde solution and heat the reaction (e.g., 80-90°C) for several hours to form 4-[2-(5-ethyl-2-pyridyl)ethoxy] benzaldehyde via Williamson ether synthesis.[13][14]

-

Purify the resulting aldehyde intermediate using standard chromatographic techniques.

-

Step 3: Knoevenagel Condensation and Reduction (Final Product) This final stage joins the TZD core with the benzaldehyde intermediate.

-

Protocol:

-

Suspend the aldehyde intermediate (II) and 2,4-thiazolidinedione (I) in a solvent like toluene or ethanol.[1][9]

-

Add a catalytic amount of a base, such as piperidine, to initiate the Knoevenagel condensation.[1]

-

Reflux the mixture until the reaction is complete, which forms the benzylidene intermediate 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione.[13]

-

Reduce the double bond of the benzylidene intermediate. This is typically achieved via hydrogenation using a catalyst like Palladium on Carbon (Pd/C) or using a reducing agent like sodium borohydride (NaBH₄).

-

The final product, pioglitazone, is then purified by recrystallization.

-

Adaptation for this compound

To synthesize the N-ethylated analog, an additional alkylation step would be introduced, likely after the formation of pioglitazone.

-

Proposed Protocol:

-

Dissolve the synthesized pioglitazone in a suitable polar aprotic solvent (e.g., DMF or THF).

-

Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the nitrogen on the TZD ring.

-

Introduce an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction, extract the product, and purify using column chromatography to isolate the target N-ethylated analog.

-

Caption: General synthetic workflow for Pioglitazone and its N-alkylated analog.

Part 4: Compound Characterization and In Vitro Validation

Once a new analog is synthesized, its identity, purity, and biological activity must be rigorously confirmed.

Structural and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for full characterization.

| Technique | Purpose | Expected Observations for a Pioglitazone Analog |

| ¹H NMR | Confirms the proton framework of the molecule. | Presence of signals corresponding to the ethyl-pyridyl group, the central phenyl ring, the TZD core, and the newly introduced N-ethyl group. Chemical shifts and coupling constants must match the proposed structure. |

| ¹³C NMR | Confirms the carbon backbone of the molecule. | A peak count that matches the number of unique carbon atoms in the structure. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should match the calculated exact mass of the N-ethylated analog. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. | A single major peak, indicating >95% purity, is typically required for a compound intended for biological testing. |

In Vitro Biological Validation: PPARγ Agonist Assay

To determine if the new analog retains the intended biological activity, a cell-based reporter assay is commonly used.

-

Principle: This assay measures the ability of the compound to activate the PPARγ receptor and drive the expression of a reporter gene (e.g., luciferase).

-

Methodology:

-

Cell Culture: Use a suitable cell line (e.g., HEK293T or HepG2) that is transiently transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene downstream of a PPRE sequence.

-

Compound Treatment: Plate the transfected cells and treat them with various concentrations of the test compound (e.g., from 1 nM to 10 µM). Include a positive control (pioglitazone) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved). Comparing the EC₅₀ and maximal activation of the new analog to that of pioglitazone will reveal its relative potency and efficacy as a PPARγ agonist.

-

Part 5: Conclusion and Future Perspectives

The discovery of pioglitazone was a landmark in the treatment of type 2 diabetes, establishing the PPARγ receptor as a critical therapeutic target.[3][15] The journey from the initial lead compound, ciglitazone, to the clinically successful pioglitazone demonstrates the power of systematic medicinal chemistry and rational drug design.[2]

The exploration of novel analogs, exemplified here by the hypothetical this compound, represents the logical next step in this field. By making targeted structural modifications, researchers aim to develop "selective PPARγ modulators" (SPPARMs) that retain the insulin-sensitizing benefits of the parent drugs while minimizing or eliminating the adverse side effects. The synthetic and analytical protocols detailed in this guide provide a foundational framework for researchers and drug development professionals to design, create, and validate the next generation of thiazolidinedione-based therapeutics. Future work will undoubtedly focus on achieving a more nuanced modulation of the PPARγ receptor to unlock new therapeutic potential for a range of metabolic and inflammatory diseases.

References

-

Pioglitazone - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. (2012). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

-

A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (2020). Mini-Reviews in Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2022). ProQuest. Retrieved January 12, 2026, from [Link]

- Pioglitazone hydrochloride. (2006). Google Patents.

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Structure–activity relationships of glitazones with PPARγ. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design synthesis and evaluation of novel thiazolidinedione derivatives as antidiabetic agents. (2017). The Pharma Innovation Journal. Retrieved January 12, 2026, from [Link]

- Pioglitazone hydrochloride. (2007). Google Patents.

-

The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. (2018). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

- Process for the preparation of pioglitazone. (2007). Google Patents.

-

Pioglitazone hydrochloride - Patent US-7517993-B2. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]

-

[Discovery and development of a new insulin sensitizing agent, pioglitazone]. (2002). PubMed. Retrieved January 12, 2026, from [Link]

-

The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. (2018). PubMed. Retrieved January 12, 2026, from [Link]

-

Structures of key compounds in pioglitazone discovery. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Bioinformatics Study of Pioglitazone Analogues as Potential Anti-Diabetic Drugs. (2025). Request PDF - ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pioglitazone | C19H20N2O3S | CID 4829. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]

-

Structure-function analysis of 1-hydroxypioglitazone, a major in vivo metabolite of the PPARγ agonist pioglitazone. (2018). bioRxiv. Retrieved January 12, 2026, from [Link]

-

Understanding Pioglitazone Hydrochloride Synthesis: Role of 5-Ethyl-2-pyridineethanol. (2026). Retrieved January 12, 2026, from [Link]

-

Chemical structure of [14C]pioglitazone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pioglitazone Hydrochloride | C19H21ClN2O3S | CID 60560. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Novel process to prepare pioglitazone via several novel intermediates. (2014). Google Patents.

- Novel process for the synthesis of pioglitazone and its salts thereof. (2008). Google Patents.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. [Discovery and development of a new insulin sensitizing agent, pioglitazone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pioglitazone - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. US20070078170A1 - Process for the preparation of pioglitazone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]

- 14. US20140088127A1 - Novel process to prepare pioglitazone via several novel intermediates - Google Patents [patents.google.com]

- 15. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Variable: A Technical Guide to Understanding the Impact of Piog-litazone Impurities on Research Outcomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone, a potent thiazolidinedione (TZD) class antidiabetic agent, exerts its therapeutic effects primarily through the selective activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This activation modulates the transcription of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[1][2][3][4] As with any synthetically derived compound, the presence of impurities in pioglitazone active pharmaceutical ingredients (APIs) is inevitable. These impurities, arising from the manufacturing process, degradation, or storage, are not inert bystanders in experimental systems. They can possess their own pharmacological activities, potentially acting as agonists, antagonists, or modulators of various cellular pathways, including the intended PPARγ signaling cascade. This guide provides a comprehensive framework for understanding, identifying, and mitigating the confounding effects of pioglitazone impurities to ensure the integrity and reproducibility of research outcomes.

The Core Mechanism: Pioglitazone and PPARγ Signaling

Pioglitazone's primary mechanism of action involves its binding to and activation of PPARγ, a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and glucose homeostasis.[1][5][6] Upon activation by a ligand like pioglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding event recruits co-activator proteins, leading to the transcription of genes that enhance insulin signaling and glucose uptake in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[2][4][6]

Caption: Pioglitazone's mechanism of action via PPARγ activation.

The Spectrum of Pioglitazone Impurities